2-Ethyl-1-benzofuran-3-carbaldehyde oxime
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Overview
Description
2-Ethyl-1-benzofuran-3-carbaldehyde oxime is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-benzofuran-3-carbaldehyde oxime typically involves the reaction of 2-Ethyl-1-benzofuran-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-benzofuran-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime can be reduced to form amine derivatives.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of nitrile derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
2-Ethyl-1-benzofuran-3-carbaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-benzofuran-3-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The benzofuran ring may also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-benzofuran-3-carbaldehyde
- 7-Methoxy-benzofuran-2-carbaldehyde
- 5-Bromo-1-benzofuran-2-carbaldehyde
Uniqueness
2-Ethyl-1-benzofuran-3-carbaldehyde oxime is unique due to the presence of the ethyl group at the 2-position and the oxime functional group at the 3-position. These structural features confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
Properties
IUPAC Name |
(NE)-N-[(2-ethyl-1-benzofuran-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-10-9(7-12-13)8-5-3-4-6-11(8)14-10/h3-7,13H,2H2,1H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKQODPEAREPPX-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC=CC=C2O1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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